molecular formula C8H6N2O2 B11921035 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one

2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one

Cat. No.: B11921035
M. Wt: 162.15 g/mol
InChI Key: GKCABIYBAXNBEO-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of Mannich reaction conditions, where a phenol, primary amine, and formaldehyde are reacted to form the oxazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Reactivity and Chemical Transformations

2.1 Nucleophilic Substitution
The compound exhibits nucleophilic substitution reactivity due to electrophilic centers in its structure. The oxazinone ring’s carbonyl group and nitrogen atoms create sites for attack by nucleophiles, enabling functionalization at specific positions.

2.2 Substitution at the Methyl Group
The methyl substituent can undergo alkylation or acylation reactions. For instance, chloroacetyl chloride reacts with pyrido-oxazinone intermediates to form substituted derivatives, as demonstrated in related pyrido-oxazinone syntheses .

2.3 Ring-Opening Reactions
While not explicitly detailed for this compound, similar oxazinones undergo ring-opening under acidic or basic conditions. For example, protonation of the carbonyl oxygen can destabilize the ring, facilitating cleavage and subsequent transformations .

Mechanistic Insights

3.1 Condensation Mechanism
The condensation of pyridine derivatives with isocyanates involves:

  • Nucleophilic attack : The isocyanate’s carbonyl group reacts with the pyridine’s amino group.

  • Cyclization : Intermediate formation followed by ring closure to form the oxazinone structure.

3.2 Acetic Anhydride Pathway
The reaction of 2-aminonicotinic acid with acetic anhydride proceeds via:

  • Acetylation : The amino group reacts with acetic anhydride to form an acetylated intermediate.

  • Cyclization : Intramolecular attack leads to ring formation, followed by elimination of byproducts .

3.3 Electron Density Effects
In related oxazinone syntheses, electron-donating groups (e.g., methyl, methoxy) on the aromatic ring favor the formation of fully aromatic products. Electron-withdrawing groups (e.g., nitro, chloro) promote dihydro intermediates due to reduced ring stability .

Reactivity Trends

Reaction Type Mechanism Key Features
Nucleophilic Substitution Attack at electrophilic centersTargets carbonyl or nitrogen sites
Alkylation/Acylation Substitution at methyl groupEnhances functionalization potential
Ring-Opening Protonation-induced cleavageDependent on pH and solvent

Research Implications

The compound’s reactivity highlights its utility in medicinal chemistry, particularly in designing bioactive molecules. Its ability to undergo nucleophilic substitution and functionalization makes it a versatile scaffold for drug discovery . Future studies could explore its reactivity under diverse catalytic conditions to expand its synthetic applications.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is its anticancer potential. Research indicates that derivatives of this compound can induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway. Specifically, compounds like 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one have shown promising results in reducing cell viability and tumor growth in preclinical models .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have synthesized various derivatives that exhibit significant activity against a range of pathogens. These findings suggest potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of several newly synthesized pyrido[3,2-b][1,4]oxazin-3(4H)-ones against HCC cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving NF-κB activation. This highlights their potential as lead compounds for further drug development targeting liver cancer .

Case Study 2: Synthesis and Characterization

Another investigation focused on synthesizing this compound derivatives via reactions with active methylene compounds. The resulting products were characterized for their pharmaceutical relevance, particularly their ability to form naphthyridine derivatives that are crucial for various therapeutic applications .

Comparative Data Table

Application AreaCompound DerivativeActivity DescriptionReference
Anticancer4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneInduces apoptosis in HCC cells
AntimicrobialVarious synthesized derivativesExhibits significant activity against pathogens
Synthesis MethodMicrowave-assisted synthesisEnhances yield and efficiency in compound production

Mechanism of Action

The mechanism of action of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one stands out due to its specific ring structure, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its promising biological activities make it a valuable compound in research and industry.

Biological Activity

2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article compiles findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.8 µg/mL
Compound CK. pneumoniae1.0 µg/mL

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, the compound has been reported to target specific signaling pathways involved in tumor growth and metastasis .

Case Study: Anticancer Activity
In a study involving human lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to exhibit anticonvulsant activity in animal models by modulating neurotransmitter systems and reducing excitotoxicity . The compound was particularly effective in models of generalized seizures.

Table 2: Neuroprotective Effects in Animal Models

Test ModelED50 (mg/kg)Mechanism of Action
MES Seizure Test7.4AMPA receptor antagonism
PTZ Seizure Test9.6Modulation of glutamate receptors

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a protease inhibitor, affecting enzymes critical for disease progression in cancer and other pathologies .
  • Modulation of Signaling Pathways : It interferes with key signaling pathways such as PI3K/Akt and MAPK pathways, which are pivotal in cancer cell survival and proliferation .
  • Antimicrobial Mechanisms : Its antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting DNA replication .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions using primary amines or through intramolecular O-arylation under microwave irradiation. For example, condensation of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with amines in alcohol yields derivatives under mild conditions (30–70% yields) . Microwave-assisted intramolecular O-arylation of N-aroyl-nicotinamides offers higher yields (up to 90%) and faster reaction times, making it suitable for scalable synthesis . Key variables include solvent choice (e.g., acetonitrile or glacial acetic acid), temperature, and catalyst presence.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • NMR and IR spectroscopy : Proton (¹H) and carbon (¹³C) NMR in DMSO-d₆ can confirm the aromatic and carbonyl groups, while IR identifies the C=O stretch near 1700 cm⁻¹ .
  • PXRD : Powder X-ray diffraction distinguishes anhydrous vs. hydrated forms, critical for stability studies .
  • Mass spectrometry : High-resolution MS (e.g., Exact Mass: 246.0252256) verifies molecular composition .

Q. How can researchers assess the purity of synthesized this compound?

Use HPLC with UV detection (λ = 254–280 nm) and compare retention times against known standards. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) can preliminarily monitor reaction progress .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. enzyme inhibition)?

Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or structural analogs. For instance, substituents at the pyridine or oxazinone rings modulate activity: bulky groups enhance enzyme inhibition (e.g., CEase Kᵢ = 630 nM for cyclopenta-fused derivatives), while electron-withdrawing groups favor antibacterial effects . Validate findings using orthogonal assays (e.g., MIC tests for antimicrobial activity vs. kinetic inhibition studies) .

Q. How do computational tools aid in optimizing this compound for target selectivity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like acetylcholinesterase (AChE) or CRF-1 receptors. Focus on substituent effects: hydrophobic groups at the pyridine N-position improve AChE inhibition (IC₅₀ = 330 nM for dimethoxybenzyl derivatives), while fused cycloaliphatic rings reduce off-target interactions .

Q. What are the challenges in analyzing enzyme inhibition kinetics for oxazin-4-one derivatives?

These compounds often act as hyperbolic mixed-type inhibitors, requiring advanced kinetic models. For example, residual enzymatic activity at infinite inhibitor concentrations suggests ternary complex formation. Use progress curve analysis with varying substrate/inhibitor ratios to calculate Kᵢ and α (binding cooperativity) .

Q. How can structural modifications improve metabolic stability without compromising activity?

  • Cyclization : Fusing thiophene or pyridine rings reduces susceptibility to hydrolysis (e.g., 6,7-dihydro derivatives retain >80% stability in plasma) .
  • Substituent engineering : Replace labile esters with ethers or amides. For example, 2-methylpropyl esters show enhanced stability over methyl esters in hepatic microsomes .

Q. Methodological Considerations

Q. What experimental designs mitigate byproduct formation during synthesis?

  • Microwave irradiation : Reduces side reactions (e.g., over-condensation) by shortening reaction times .
  • Protecting groups : Use trimethylsilyl (TMS) groups to block reactive amines during cyclization steps .

Q. How to address low solubility in biological assays?

  • Salt formation : Maleate salts (e.g., 2-substituted pyridin-3-yl derivatives) improve aqueous solubility by 10–20× .
  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity while avoiding cytotoxicity .

Q. What are best practices for SAR studies on this scaffold?

  • Fragment-based design : Systematically vary substituents at the 2- and 3-positions using parallel synthesis.
  • 3D-QSAR : Apply CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-methylpyrido[3,2-e][1,3]oxazin-4-one

InChI

InChI=1S/C8H6N2O2/c1-5-10-7(11)6-3-2-4-9-8(6)12-5/h2-4H,1H3

InChI Key

GKCABIYBAXNBEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=C(O1)N=CC=C2

Origin of Product

United States

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